2-Methoxy-6-(trifluoromethyl)benzoic acid
Overview
Description
2-Methoxy-6-(trifluoromethyl)benzoic acid is an organic compound with the molecular formula C9H7F3O3. It is characterized by the presence of a methoxy group (-OCH3) and a trifluoromethyl group (-CF3) attached to a benzoic acid core. This compound is known for its unique chemical properties and is used in various scientific research applications .
Mechanism of Action
Target of Action
It’s known that benzoic acid derivatives can interact with various biological targets, influencing their function .
Mode of Action
It’s known that benzoic acid derivatives can interact with their targets through various mechanisms, such as nucleophilic substitution .
Biochemical Pathways
It’s known that benzoic acid derivatives can influence the composition and structure of microbial communities, thereby affecting various biochemical pathways .
Pharmacokinetics
It’s known to have high gi absorption and is bbb permeant . Its lipophilicity (Log Po/w) is 1.44 (iLOGP) and 2.3 (XLOGP3), indicating its potential to cross biological membranes .
Result of Action
Benzoic acid derivatives can have various effects, such as inhibiting the growth and development of certain organisms .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Methoxy-6-(trifluoromethyl)benzoic acid. For instance, its storage temperature is recommended to be at room temperature, indicating that temperature can affect its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-6-(trifluoromethyl)benzoic acid typically involves the reaction of 2-methoxybenzoic acid with trifluoromethylating agents. One common method includes the use of oxalyl chloride and N,N-dimethylformamide (DMF) as catalysts. The reaction is carried out in dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and yield. The compound is often produced in sealed, dry conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-6-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The methoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
2-Methoxy-6-(trifluoromethyl)benzoic acid is utilized in several scientific fields:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Employed in the manufacture of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethyl)benzoic acid: Similar structure but lacks the methoxy group.
4-Methoxy-2-(trifluoromethyl)benzoic acid: Similar but with different substitution pattern.
2,6-Bis(trifluoromethyl)benzoic acid: Contains two trifluoromethyl groups instead of one.
Uniqueness
2-Methoxy-6-(trifluoromethyl)benzoic acid is unique due to the presence of both methoxy and trifluoromethyl groups, which confer distinct chemical and physical properties. These groups influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
2-methoxy-6-(trifluoromethyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O3/c1-15-6-4-2-3-5(9(10,11)12)7(6)8(13)14/h2-4H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOJYMQXQDCJQBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1C(=O)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80566997 | |
Record name | 2-Methoxy-6-(trifluoromethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80566997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119692-41-0 | |
Record name | 2-Methoxy-6-(trifluoromethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80566997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Methoxy-6-(trifluoromethyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods II
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